1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Übersicht

Beschreibung

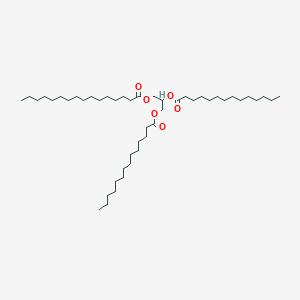

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol that contains myristic acid and palmitic acid. It is a synthetic compound often used in scientific research for its unique properties and applications. The compound has a molecular formula of C47H90O6 and a molecular weight of 751.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid with glycerol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield myristic acid, palmitic acid, and glycerol.

Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are commonly used.

Major Products

Oxidation: Myristic acid, palmitic acid, and glycerol.

Hydrolysis: Myristic acid, palmitic acid, and glycerol.

Transesterification: Various triacylglycerols depending on the alcohol used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, DMPG serves as a model compound for studying lipid oxidation and hydrolysis. Its structural similarity to natural lipids allows researchers to investigate the mechanisms of lipid degradation under various conditions. For instance, studies have demonstrated how DMPG can undergo oxidation to yield fatty acids and glycerol, providing insights into lipid metabolism and stability .

Biology

DMPG is employed extensively in biological research to study lipid metabolism and enzyme activity. It acts as a substrate for enzymes such as pancreatic lipase and lipoprotein lipase, which are crucial for fat digestion. Research indicates that DMPG influences the activity of these enzymes, thereby affecting lipid absorption and metabolism in living organisms .

Case Study: Lipid Metabolism

- Objective : To assess the impact of DMPG on enzyme activity.

- Findings : DMPG enhanced the hydrolytic activity of pancreatic lipase, indicating its potential role in improving lipid digestion.

Medicine

The compound is being investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles and lipid bilayers. These properties make DMPG suitable for encapsulating therapeutic agents, enhancing their solubility and bioavailability .

Case Study: Drug Delivery

- Objective : To evaluate DMPG as a carrier for hydrophobic drugs.

- Findings : DMPG-based formulations demonstrated improved drug release profiles compared to traditional carriers.

Industry

DMPG is utilized in the formulation of cosmetics and food products as an emulsifier and stabilizer. Its amphiphilic nature allows it to effectively stabilize oil-water mixtures, making it valuable in product formulations that require consistent texture and stability.

Wirkmechanismus

The mechanism of action of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it serves as a substrate for lipases, which catalyze its hydrolysis into fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another triacylglycerol with similar fatty acid composition but different functional groups.

1,2-Dimyristoyl-3-palmitoyl-sn-glycerol: Similar structure but different stereochemistry.

1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Contains stearic acid instead of palmitic acid.

Uniqueness

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is unique due to its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties. Its ability to integrate into lipid membranes and serve as a substrate for lipases makes it particularly valuable in biochemical and pharmaceutical research .

Biologische Aktivität

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (DMPG) is a triacylglycerol that has garnered attention in various fields of biological and medical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including its role in lipid metabolism, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

DMPG consists of a glycerol backbone esterified with two myristic acid (C14:0) molecules at the sn-1 and sn-2 positions and one palmitic acid (C16:0) molecule at the sn-3 position. The molecular formula is C47H90O6, with a molecular weight of approximately 758.15 g/mol. Its amphiphilic nature allows it to form micelles and bilayers, making it a valuable model compound for studying biological membranes.

Lipid Metabolism

DMPG plays a significant role in lipid metabolism. It serves as a substrate for various enzymes involved in the hydrolysis of triacylglycerols (TAGs), such as pancreatic lipase and lipoprotein lipase. These enzymes are crucial for fat digestion and absorption in the body. Studies have shown that DMPG can influence the activity and specificity of these enzymes, providing insights into the regulation of lipid metabolism .

Membrane Interaction

Due to its structural properties, DMPG is often used to create artificial model membranes that mimic biological membranes. These model systems are instrumental in studying protein-lipid interactions, membrane fluidity, and transport mechanisms across membranes. The unique fatty acid composition of DMPG contributes to distinct membrane characteristics, influencing cellular processes such as signaling and transport .

Enzyme Activity Studies

Research has demonstrated that DMPG can modulate the activity of various lipases. For instance, studies using DMPG as a substrate have revealed its effects on the hydrolysis rates by pancreatic lipase, highlighting its potential role in dietary fat digestion .

Table 1: Enzyme Interactions with DMPG

| Enzyme | Activity Modulation | Reference |

|---|---|---|

| Pancreatic Lipase | Increased Hydrolysis | |

| Phospholipase A2 | Substrate Interaction | |

| Lipoprotein Lipase | Enhanced Activity |

Therapeutic Applications

DMPG has been investigated for its potential therapeutic applications, particularly in drug delivery systems. Its biocompatibility allows it to encapsulate therapeutic agents effectively, enhancing their delivery to target sites within the body. This property is particularly relevant in cancer therapy and other diseases requiring targeted drug delivery .

Implications in Skin Health

Recent studies have suggested that DMPG may have beneficial effects on skin health due to its moisturizing properties. It has been shown to enhance skin barrier function and reduce transepidermal water loss (TEWL), making it a candidate for use in dermatological formulations .

Eigenschaften

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXRERGJDVUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H90O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394142 | |

| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60138-13-8 | |

| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.